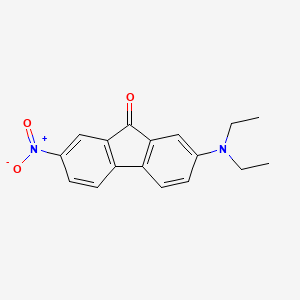phosphanium bromide CAS No. 224809-06-7](/img/structure/B14253130.png)
[(2-Oxo-2H-1-benzopyran-6-yl)methyl](triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Oxo-2H-1-benzopyran-6-yl)methylphosphanium bromide is a compound that belongs to the class of phosphonium salts It is characterized by the presence of a benzopyran moiety, which is a fused ring system consisting of a benzene ring and a pyran ring, and a triphenylphosphonium group
Vorbereitungsmethoden
The synthesis of (2-Oxo-2H-1-benzopyran-6-yl)methylphosphanium bromide typically involves the reaction of a benzopyran derivative with triphenylphosphine and a suitable brominating agent. One common method includes the following steps:
Starting Material Preparation: The benzopyran derivative is prepared through a series of reactions starting from a suitable precursor, such as a coumarin derivative.
Phosphonium Salt Formation: The benzopyran derivative is then reacted with triphenylphosphine in the presence of a brominating agent, such as bromine or N-bromosuccinimide (NBS), to form the desired phosphonium salt.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure (2-Oxo-2H-1-benzopyran-6-yl)methylphosphanium bromide.
Analyse Chemischer Reaktionen
(2-Oxo-2H-1-benzopyran-6-yl)methylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Addition: The benzopyran moiety can participate in addition reactions with electrophiles, leading to the formation of various addition products.
Wissenschaftliche Forschungsanwendungen
(2-Oxo-2H-1-benzopyran-6-yl)methylphosphanium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonium salts and other derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (2-Oxo-2H-1-benzopyran-6-yl)methylphosphanium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components such as enzymes, receptors, and nucleic acids, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity could be attributed to its ability to induce apoptosis or inhibit cell proliferation.
Vergleich Mit ähnlichen Verbindungen
(2-Oxo-2H-1-benzopyran-6-yl)methylphosphanium bromide can be compared with other similar compounds, such as:
Coumarin Derivatives: These compounds share the benzopyran moiety and exhibit similar photophysical and biological properties.
Triphenylphosphonium Salts: These compounds have the triphenylphosphonium group and are used in various chemical and biological
Eigenschaften
CAS-Nummer |
224809-06-7 |
|---|---|
Molekularformel |
C28H22BrO2P |
Molekulargewicht |
501.3 g/mol |
IUPAC-Name |
(2-oxochromen-6-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H22O2P.BrH/c29-28-19-17-23-20-22(16-18-27(23)30-28)21-31(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-20H,21H2;1H/q+1;/p-1 |
InChI-Schlüssel |
STIUSUNKPYCONM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC2=CC3=C(C=C2)OC(=O)C=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


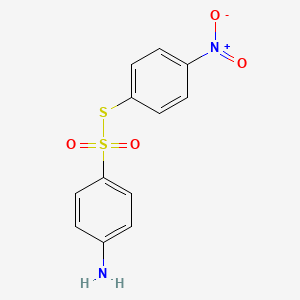
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14253052.png)
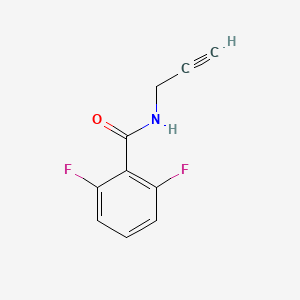

![N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14253074.png)
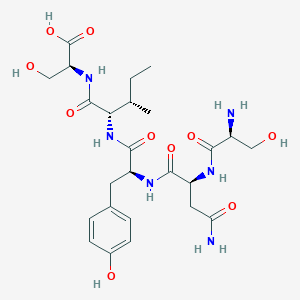
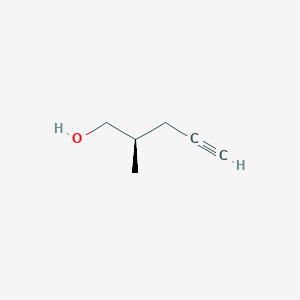
![2,2'-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14253091.png)
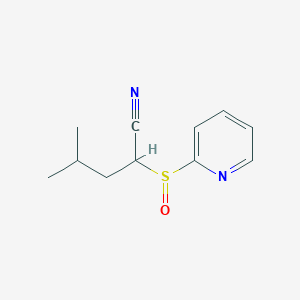
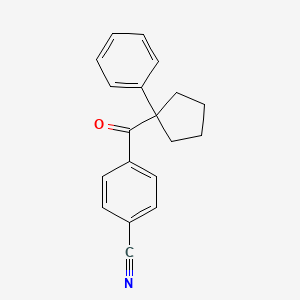
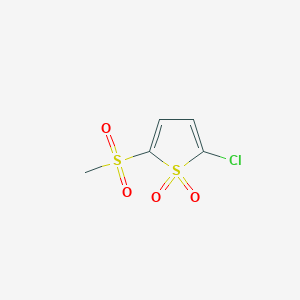
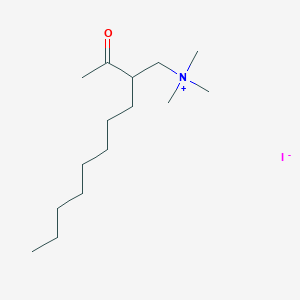
![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
